molecular formula C10H13NO3 B3002762 (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol CAS No. 2248200-09-9

(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol

Cat. No.: B3002762
CAS No.: 2248200-09-9
M. Wt: 195.218
InChI Key: VIFRUKOAGJPHBT-SSDOTTSWSA-N
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Description

(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol is an organic compound characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, along with a secondary alcohol group

Properties

IUPAC Name

(2S)-2-(2-methyl-3-nitrophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(6-12)9-4-3-5-10(8(9)2)11(13)14/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFRUKOAGJPHBT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])[C@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol typically involves the reduction of aromatic nitro compounds. One method involves using tetrahydroxydiboron as the reductant and 4,4’-bipyridine as the organocatalyst. This reaction can be completed within 5 minutes at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using suitable reducing agents.

    Oxidation: The secondary alcohol group can be oxidized to a ketone.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Tetrahydroxydiboron and 4,4’-bipyridine.

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Reduction: (2S)-2-(2-Methyl-3-aminophenyl)propan-1-ol.

    Oxidation: (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-one.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the secondary alcohol group can form hydrogen bonds and undergo further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-Methyl-3-aminophenyl)propan-1-ol: Similar structure but with an amino group instead of a nitro group.

    (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-one: Similar structure but with a ketone group instead of a secondary alcohol group.

Uniqueness

(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol is unique due to the combination of a nitro group, a methyl group, and a secondary alcohol group on the same molecule. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

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